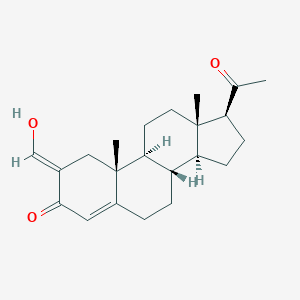

2-Hydroxymethyleneprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxymethyleneprogesterone, also known as medroxyprogesterone acetate (MPA), is a synthetic progestin used in various medical applications. It was first synthesized in the 1950s and has since been used as a contraceptive, hormone replacement therapy, and in the treatment of various gynecological conditions. In recent years, there has been an increased interest in the potential therapeutic and research applications of this compound.

Wirkmechanismus

MPA exerts its effects by binding to the progesterone receptor, which is present in various tissues throughout the body. This binding leads to the activation of the receptor, which then regulates gene expression and cellular functions. MPA also has anti-androgenic effects, which may contribute to its therapeutic effects in certain conditions.

Biochemical and Physiological Effects:

MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the risk of endometrial cancer in women with an intact uterus, and to reduce the risk of breast cancer in women with a history of breast cancer. MPA also has effects on bone metabolism, and has been shown to increase bone density in postmenopausal women. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MPA in lab experiments is its well-established safety profile. It has been used in various medical applications for decades and is generally considered to be safe when used appropriately. Another advantage is its ability to bind to the progesterone receptor with high affinity, which makes it a useful tool for studying the effects of progesterone signaling. However, there are also limitations to using MPA in lab experiments. For example, it may have off-target effects that could confound the results of experiments. In addition, its effects may vary depending on the cell type or tissue being studied.

Zukünftige Richtungen

There are many potential future directions for research on MPA. One area of interest is its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. There is also interest in developing new progestins that have improved safety profiles and fewer off-target effects. Overall, MPA is a compound with a wide range of potential therapeutic and research applications, and further study is needed to fully understand its effects and potential uses.

Synthesemethoden

The synthesis of MPA involves the reaction of progesterone with acetic anhydride and para-toluenesulfonic acid in the presence of a catalyst. The resulting product is then purified through a series of chemical processes. The synthesis of MPA is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

MPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been used in the treatment of endometrial cancer, breast cancer, and osteoporosis. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Eigenschaften

CAS-Nummer |

1452-25-1 |

|---|---|

Molekularformel |

C4H7NaO3S |

Molekulargewicht |

342.5 g/mol |

IUPAC-Name |

(2E,8S,9S,10R,13S,14S,17S)-17-acetyl-2-(hydroxymethylidene)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,12,16-19,23H,4-9,11H2,1-3H3/b14-12+/t16-,17+,18-,19-,21+,22-/m0/s1 |

InChI-Schlüssel |

MRMWKDZMKGYFIR-KTTOSLSVSA-N |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)/C(=C/O)/C[C@]34C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

Synonyme |

2-HM-progesterone 2-hydroxymethyleneprogesterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)

![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)

![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)

![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)